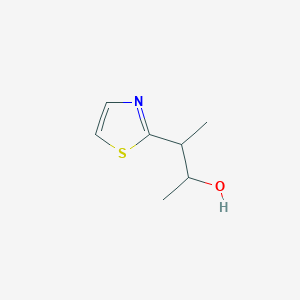

3-(Thiazol-2-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C7H11NOS/c1-5(6(2)9)7-8-3-4-10-7/h3-6,9H,1-2H3 |

InChI Key |

WAEUCHSVKNLGKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CS1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiazol 2 Yl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Thiazolyl Butanol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to reliable chemical reactions. researchgate.neticj-e.orgslideshare.net For the 3-(thiazol-2-yl)butan-2-ol scaffold, several strategic disconnections can be envisioned to devise a synthetic plan.

A primary disconnection strategy targets the carbon-carbon bond between the thiazole (B1198619) ring and the butanol backbone (C2 of thiazole and C3 of butanol). This approach simplifies the molecule into two key fragments: a thiazole synthon and a butan-2-ol-derived synthon.

Disconnection A (C-C Bond): This disconnection suggests a synthesis route involving the coupling of a nucleophilic thiazole derivative with an electrophilic butanol derivative, or vice versa. For instance, treating 2-lithiothiazole or a 2-thiazolyl Grignard reagent with butan-2-one would form the desired bond. Subsequent reduction of the resulting tertiary alcohol is not necessary as the target is a secondary alcohol, so an alternative would be the reaction of a 2-thiazolyl nucleophile with an appropriate epoxide derived from butene.

Disconnection B (Thiazole Ring): An alternative strategy involves disconnecting the bonds within the thiazole ring itself. This approach, characteristic of the renowned Hantzsch thiazole synthesis, would involve constructing the heterocyclic ring on a pre-existing butanol framework. The precursors for this pathway would be a thioamide and an α-haloketone derived from a suitable butanol derivative.

These retrosynthetic pathways provide a logical framework for developing multiple synthetic routes, allowing chemists to choose the most efficient and practical approach based on available starting materials and reaction technologies. icj-e.org

Enantioselective and Diastereoselective Synthesis of this compound

The structure of this compound contains two chiral centers (at C2 and C3 of the butanol chain), meaning it can exist as four possible stereoisomers. The synthesis of a single, optically pure isomer requires methods that control the three-dimensional arrangement of atoms, known as enantioselective and diastereoselective synthesis. ethz.ch

Chiral Catalyst-Mediated Asymmetric Approaches

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. google.comacs.org This approach utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of one specific enantiomer over others. For the synthesis of this compound, a key step that can be rendered asymmetric is the addition of a nucleophile to a carbonyl group.

One potential strategy involves the asymmetric reduction of a ketone precursor, 3-(thiazol-2-yl)butan-2-one. This can be achieved using chiral reducing agents or, more commonly, through catalytic hydrogenation with a chiral transition-metal complex. While specific examples for this exact molecule are not extensively documented, analogous systems have been successfully employed. For instance, chiral ruthenium or rhodium catalysts are widely used for the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

Alternatively, the asymmetric addition of a 2-thiazolyl organometallic reagent to acetaldehyde, followed by reaction with a methyl organometallic reagent, could establish the stereocenters. The development of chiral ligands for metals like zinc, titanium, or magnesium can effectively control the facial selectivity of such additions.

Substrate-Controlled Stereoselective Pathways

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the starting material. ethz.chresearchgate.net This strategy leverages the steric and electronic properties of the substrate to direct incoming reagents to a specific face of the molecule.

A plausible substrate-controlled route to a specific stereoisomer of this compound could begin with an enantiomerically pure starting material from the "chiral pool," such as (R)- or (S)-2-aminobutane. The amino group can be used to direct subsequent transformations or be converted into other functional groups necessary for building the thiazole ring. For example, the chiral amine could be transformed into a chiral α-bromoketone, which would then react with a thioamide in a Hantzsch-type synthesis. The existing stereocenter at what will become the C3 position would influence the stereochemistry of the newly formed alcohol at the C2 position, leading to a diastereomerically enriched product.

Potential Biocatalytic Transformations for Thiazolyl Alcohols

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity under mild reaction conditions. rsc.orgmdpi.com For the synthesis of enantiomerically pure alcohols, two main classes of enzymes are particularly relevant: lipases and alcohol dehydrogenases (ADHs).

Enzymatic Kinetic Resolution (EKR): A racemic mixture of this compound can be resolved using a lipase, such as Candida antarctica Lipase B (CAL-B). mdpi.comresearchgate.net In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the alcohol (e.g., with vinyl acetate), leaving the other enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated. This method has been successfully applied to produce enantiomerically pure (R)- and (S)-ethyl 3-(2-arylthiazol-4-yl)-3-hydroxypropanoates with very high enantiomeric excess. researchgate.net

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of a prochiral ketone precursor, 3-(thiazol-2-yl)butan-2-one, to a single enantiomer of the corresponding alcohol. uni-greifswald.degoogle.com This process requires a cofactor, such as NADH or NADPH, which is typically regenerated in situ using a sacrificial alcohol like isopropanol. By selecting an appropriate ADH (either (R)- or (S)-selective), it is possible to synthesize the desired enantiomer of this compound with high optical purity.

Chemo- and Regioselective Preparations Incorporating the Thiazole Unit

Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules, ensuring that reactions occur at the intended functional group and position. nih.gov

A common method for constructing the thiazole ring is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide. To apply this to this compound, one would start with a protected derivative of 3-halobutan-2-ol and react it with thioformamide. This approach builds the thiazole ring directly onto the butanol backbone.

Alternatively, functionalization of a pre-formed thiazole ring offers a direct route. A particularly effective method for similar scaffolds is the K₂S₂O₈-mediated hydroxyalkylation of benzothiazoles with alcohols in an aqueous solution. nih.govacs.org This reaction proceeds via a radical mechanism, where the C-H bond at the C2 position of the thiazole is selectively functionalized. Applying this logic, 2-H-thiazole could potentially react with butan-2-ol to directly form the target compound, although the reactivity of non-benzannulated thiazoles might differ. This method is highly regioselective for the C2 position of the thiazole ring.

Another advanced strategy involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this scenario, a 2-halothiazole could be coupled with a butan-2-ol derivative bearing a boronic acid or ester at the C3 position. This method provides excellent control over the point of connection between the two molecular fragments.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the economic viability of a synthesis. This involves systematically adjusting parameters such as temperature, solvent, catalyst, and reagent stoichiometry.

For the synthesis of related thiazolyl alcohols, studies have demonstrated the significant impact of reaction parameter tuning. For example, in the photocatalyzed alkylation of 2H-benzothiazoles, various parameters were optimized to maximize the yield of the desired 2-substituted benzothiazole (B30560) alcohol. rsc.org

The findings from these optimization studies can be summarized in a data table:

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Acid Catalyst | 40 mol% TBAB and TFA instead of HCl | 37 |

| 2 | Halide Source | 40 mol% TBAI and TFA instead of HCl | 0 |

| 3 | Light Source | 25W Blue LEDs (450–460 nm) | 15 |

| 4 | Light Source | 25W White LEDs | 18 |

| 5 | Standard Conditions | 2.0 equiv. HCl, 2x25W Purple LEDs (390–400 nm), 24h | 66 |

| 6 | HCl Stoichiometry | 1.0 equiv. HCl | 62 |

| 7 | HCl Stoichiometry | 3.0 equiv. HCl | 86 |

| 8 | Atmosphere | N₂ atmosphere, 48h | 42 |

| 9 | Temperature | 60°C in the dark | 0 |

| Data adapted from a study on the photocatalyzed alkylation of 2H-benzothiazoles, demonstrating principles of optimization applicable to thiazolyl alcohol synthesis. rsc.org |

This data highlights several key points for optimization:

Catalyst Choice: The choice of acid catalyst is crucial, with HCl proving superior to TFA in this specific system. rsc.org

Light Source: For photochemical reactions, the wavelength of light can dramatically affect the yield. rsc.org

Stoichiometry: The amount of reagents, particularly the catalyst, must be carefully controlled. Increasing the equivalents of HCl from 1.0 to 3.0 resulted in a significant yield enhancement from 62% to 86%. rsc.org

Temperature and Atmosphere: The reaction showed a strict dependence on light, with no product forming in the dark even at elevated temperatures. rsc.org Running the reaction under an inert atmosphere also impacted the yield. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Thiazol 2 Yl Butan 2 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing detailed insights into molecular structure and connectivity. For 3-(Thiazol-2-yl)butan-2-ol, both ¹H and ¹³C NMR spectroscopy are vital for assigning its stereochemistry and understanding its conformational dynamics.

A detailed analysis of the ¹H NMR spectrum would reveal distinct signals for each proton, with their chemical shifts and coupling patterns providing a wealth of structural information. The protons on the thiazole (B1198619) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts of the protons on the butanol moiety would be influenced by the electronegativity of the adjacent oxygen and the thiazole ring.

Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule. The carbon atoms of the thiazole ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of heteroatoms. The chemical shifts of the butanol carbons would be characteristic of an aliphatic alcohol.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H4 (thiazole) | ~7.7 | d | ~3.5 |

| H5 (thiazole) | ~7.2 | d | ~3.5 |

| CH (on C2 of butanol) | ~3.8 - 4.2 | m | - |

| CH (on C3 of butanol) | ~3.0 - 3.4 | m | - |

| OH | Variable (broad s) | s | - |

| CH₃ (on C4 of butanol) | ~0.9 | t | ~7.0 |

| CH₃ (on C1 of butanol) | ~1.2 | d | ~6.5 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (thiazole) | ~165 - 170 |

| C4 (thiazole) | ~140 - 145 |

| C5 (thiazole) | ~115 - 120 |

| C2 (butanol) | ~65 - 70 |

| C3 (butanol) | ~45 - 50 |

| C1 (butanol) | ~20 - 25 |

| C4 (butanol) | ~10 - 15 |

Conformational studies can be further enhanced by advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are close in space, providing crucial information about the preferred three-dimensional arrangement of the molecule in solution.

Chiral Recognition and Absolute Configuration Determination via Spectroscopic Methods (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism)

For a chiral molecule like this compound, determining its absolute configuration is a critical aspect of its structural elucidation. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that can provide this information. nih.govbruker.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. nih.govcapes.gov.br By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. nih.gov The OH bending modes, in particular, often give strong VCD signals that are dependent on the conformation of the hydroxyl group. nih.gov

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. encyclopedia.pub The thiazole ring in this compound acts as a chromophore, and its electronic transitions will give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the chiral centers in the butanol chain. rsc.org Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers allows for the determination of the absolute configuration. nih.gov

X-ray Crystallographic Analysis of this compound and Crystalline Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. An X-ray crystallographic analysis of this compound or a suitable crystalline derivative would yield precise bond lengths, bond angles, and torsional angles, confirming its connectivity and stereochemistry.

Expected Crystallographic Data and Intermolecular Interactions

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| Dominant Intermolecular Interaction | O-H···N or O-H···O hydrogen bonding |

| Other Potential Interactions | π-π stacking of thiazole rings, C-H···π interactions, van der Waals forces |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net

In the FT-IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. docbrown.infodocbrown.info The broadness of this peak is a direct consequence of the different hydrogen-bonding environments experienced by the hydroxyl groups in the sample. libretexts.org In a dilute solution in a non-polar solvent, a sharper, higher frequency O-H stretching band might be observed, corresponding to non-hydrogen-bonded or weakly associated molecules.

The FT-IR and Raman spectra would also display characteristic bands for the thiazole ring. These include C=N and C=C stretching vibrations typically found in the 1300-1600 cm⁻¹ region, as well as C-S stretching vibrations at lower wavenumbers. scialert.netresearchgate.net Shifts in the positions of these bands, particularly those involving the nitrogen atom, can provide further evidence of hydrogen bonding between the hydroxyl group and the thiazole nitrogen. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiazole ring, which may be weak in the IR spectrum. researchgate.net

Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| O-H stretch (H-bonded) | 3200-3600 (broad) | 3200-3600 (weak, broad) | Broadness indicates strong hydrogen bonding. docbrown.info |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 | |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | |

| C=N/C=C stretch (thiazole) | 1300-1600 | 1300-1600 | Multiple bands expected. scialert.net |

| C-O stretch | 1050-1200 | 1050-1200 | |

| C-S stretch (thiazole) | 600-800 | 600-800 | researchgate.net |

By combining the data from these advanced spectroscopic and structural techniques, a comprehensive and unambiguous picture of the stereochemistry, conformation, and intermolecular interactions of this compound can be achieved.

Theoretical and Computational Investigations of 3 Thiazol 2 Yl Butan 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 3-(Thiazol-2-yl)butan-2-ol. By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can optimize the molecular geometry and analyze its fundamental electronic properties.

A key area of focus in DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For thiazole (B1198619) derivatives, the HOMO is typically spread over the thiazole and adjacent rings, acting as a π-bonding orbital, whereas the nature of substituents influences the shape and energy of the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. A smaller energy gap suggests lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited to a higher energy state. For instance, studies on various thiazole derivatives have shown that substitutions on the thiazole ring can modulate this gap; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups can stabilize the LUMO, both potentially leading to a smaller gap and increased reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify different aspects of the molecule's reactivity. These descriptors provide valuable insights into the molecule's behavior in chemical reactions.

Interactive Table: Key Electronic and Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance | Typical Findings for Thiazole Derivatives |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | Values are influenced by substituents; electron-donating groups raise the energy. |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | Electron-withdrawing groups lower the energy, affecting acceptor strength. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | A smaller gap indicates higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Molecules with a large energy gap are considered "harder" and less reactive. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency | Indicates the direction of charge transfer in a reaction. |

| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons | Quantifies the molecule's ability to act as an electrophile. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group would be expected to be electron-rich regions (negative potential), while the hydrogen of the hydroxyl group would be an electron-poor region (positive potential).

Conformational Analysis and Energy Landscapes of this compound Isomers

The flexibility of the butanol side chain in this compound gives rise to various conformational isomers, or conformers, which differ by rotation around the single bonds. Understanding the relative energies and populations of these conformers is crucial as the three-dimensional shape of a molecule dictates its interactions and properties.

The conformational landscape is primarily determined by rotation around the C2-C3 bond of the butan-2-ol moiety. The key conformers are typically described by the dihedral angle between the largest substituents on the adjacent carbons, in this case, the methyl group and the thiazolyl group. The main staggered conformations are:

Anti-conformation: The thiazolyl group and the C4-methyl group are positioned 180° apart. This arrangement generally minimizes steric repulsion and is often the most stable conformer for simple alkanes like butane (B89635).

Gauche-conformation: The thiazolyl group and the C4-methyl group are separated by a dihedral angle of approximately 60°. While this introduces some steric strain compared to the anti-conformer, it can be stabilized by other interactions.

A critical factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) at the C2 position can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This interaction is geometrically favorable in a gauche-like conformation, where the hydroxyl group and the thiazole ring are brought into proximity. Such a hydrogen bond can significantly stabilize the gauche conformer, potentially making it more stable than the anti-conformer, a phenomenon known as the "gauche effect".

Computational methods, particularly DFT, are used to map the potential energy surface by calculating the energy of the molecule as a function of the C2-C3 dihedral angle. This allows for the identification of energy minima (stable conformers) and the energy barriers for interconversion between them.

Interactive Table: Analysis of Potential Conformers of this compound

| Conformer | Dihedral Angle (Thiazolyl-C3-C2-Methyl) | Key Features | Expected Relative Stability |

|---|---|---|---|

| Anti | ~180° | Minimizes steric repulsion between the thiazole and terminal methyl group. | Potentially less stable if intramolecular hydrogen bonding is strong. |

| Gauche 1 | ~60° | Allows for potential intramolecular hydrogen bonding (OH···Nthiazole). | Potentially the most stable conformer due to hydrogen bond stabilization. |

| Gauche 2 | ~300° (-60°) | Steric repulsion between the thiazole and terminal methyl group. No favorable H-bonding. | Likely higher in energy than the other staggered conformers. |

| Eclipsed | 0°, 120°, 240° | High torsional and steric strain. | Unstable; represent transition states between staggered conformers. |

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound over time, offering insights into its interactions with its environment, such as solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to track the trajectory of each atom and analyze the system's conformational changes and intermolecular forces.

For this compound, MD simulations can be employed to:

Study Solvation Effects: By simulating the compound in a box of explicit solvent molecules (e.g., water), one can study how intermolecular hydrogen bonds between the compound's hydroxyl group, thiazole nitrogen, and water molecules influence its conformational preferences and solubility.

Analyze Protein-Ligand Stability: If this compound is investigated as a potential ligand for a biological target (e.g., an enzyme), MD simulations are crucial for assessing the stability of the docked pose. After an initial docking prediction, a simulation of the protein-ligand complex can confirm whether the key interactions are maintained over time.

Characterize Intermolecular Interactions: The simulations allow for a detailed analysis of the non-covalent interactions that govern the molecule's behavior. This includes hydrogen bonds (e.g., with water or protein residues) and van der Waals interactions. The strength, lifetime, and geometry of these interactions can be quantified.

Several key metrics are analyzed from the MD trajectory to understand the system's dynamics and stability.

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's hydrophobicity and how its exposure to the solvent changes upon binding to a receptor. |

By performing these analyses, researchers can gain a comprehensive understanding of the dynamic behavior and interaction patterns of this compound at an atomic level, which is invaluable for predicting its physicochemical properties and mechanism of action in a biological context.

Reaction Pathway Analysis and Transition State Modeling for Syntheses Involving this compound

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions, such as those used to synthesize this compound. By modeling the reaction pathway, chemists can understand the step-by-step process of bond formation and breakage, identify key intermediates, and calculate the energy barriers that control the reaction rate.

A prominent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For a molecule like this compound, a plausible synthetic route would involve a precursor α-haloketone reacting with a suitable thioamide.

Reaction pathway analysis using methods like DFT allows for the comprehensive exploration of the potential energy surface that connects reactants to products. The key objectives of this analysis are:

Identification of Intermediates: Locating the stable, short-lived molecules that are formed and consumed during the reaction.

Transition State (TS) Searching: Finding the highest energy point along the reaction coordinate between two intermediates or between reactants and products. The transition state is a critical saddle point on the potential energy surface, and its structure reveals the geometry of the molecule as bonds are actively breaking and forming.

Activation Energy (Ea) Calculation: Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate; a higher activation energy corresponds to a slower reaction.

The general mechanism for a Hantzsch-type synthesis, which would be modeled computationally, involves several key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

Dehydration: Elimination of a water molecule leads to the formation of the aromatic thiazole ring.

Interactive Table: Computational Steps in Reaction Pathway Modeling

| Computational Task | Purpose | Information Gained for Synthesis |

|---|---|---|

| Geometry Optimization | Find the lowest energy structure for reactants, products, and all intermediates. | Provides the stable 3D structures of all species involved in the reaction. |

| Transition State Search | Locate the saddle point (maximum energy) on the pathway between two stable structures. | Determines the geometry of the "in-between" state and the critical point that governs the reaction step's speed. |

| Frequency Calculation | Confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). | Verifies the nature of the calculated stationary points and provides thermodynamic data (e.g., zero-point energy). |

| Intrinsic Reaction Coordinate (IRC) Calculation | Follow the reaction path downhill from the transition state. | Confirms that a located transition state correctly connects the intended reactant and product of a specific reaction step. |

| Energy Profile Construction | Plot the relative energies of all reactants, intermediates, transition states, and products. | Visualizes the entire reaction mechanism, highlighting the rate-determining step (the one with the highest activation energy). |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Thiazolyl Butanol Derivatives (focusing on in vitro effects and non-clinical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For a series of thiazolyl butanol derivatives, these models are invaluable for predicting the in vitro effects and non-clinical properties of new, unsynthesized analogs, thereby guiding the design of molecules with enhanced potency or desired characteristics.

The fundamental principle of QSAR/QSPR is that the variations in the activity or property of a group of molecules are dependent on the variations in their structural features. The process involves several key steps:

Data Set Collection: A series of thiazolyl butanol derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) or properties (e.g., solubility, logP) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation.

Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the activity/property (dependent variable).

Model Validation: The predictive power and robustness of the model are rigorously assessed using internal (e.g., cross-validation) and external validation techniques.

For thiazolyl butanol derivatives, various types of descriptors would be relevant.

Interactive Table: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Class | Examples | Information Encoded | Relevance to Thiazolyl Butanol Derivatives |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of Rotatable Bonds (NRB) | Basic molecular composition and flexibility. | Changes in the size and flexibility of substituents. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching. | Describes the shape and complexity of the molecular scaffold. |

| Physicochemical (2D) | LogP (lipophilicity), Molar Refractivity (MR) | Hydrophobicity and polarizability/size. | Crucial for predicting membrane permeability and binding interactions. |

| Electronic (3D) | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. | Relates to the molecule's ability to participate in electronic interactions. |

| Steric/Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional shape and size. | Important for understanding how the molecule fits into a binding site. |

Studies on thiazole derivatives have often found that electrostatic, steric, and hydrophobic fields are critical for determining biological activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMSIA) can generate contour maps that visualize regions around the molecule where modifications are likely to improve activity. These maps might indicate that a bulky, hydrophobic group is favored in one region, while a hydrogen bond donor is preferred in another.

By developing a validated QSAR/QSPR model for thiazolyl butanol derivatives, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity or most desirable properties, significantly accelerating the discovery process.

Reactivity and Mechanistic Studies of 3 Thiazol 2 Yl Butan 2 Ol Transformations

Derivatization Reactions of the Hydroxyl Group in 3-(Thiazol-2-yl)butan-2-ol

The secondary alcohol moiety in this compound is a versatile functional group that readily undergoes a variety of derivatization reactions. These transformations are crucial for modifying the molecule's physical and chemical properties, as well as for installing protecting groups during multi-step syntheses. Common derivatization methods applicable to secondary alcohols include esterification, etherification, and silylation.

Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation. This can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, carboxylic acids can be used directly under catalysis by a strong acid (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification: Formation of an ether derivative, such as a methyl or benzyl (B1604629) ether, serves as a common protecting group strategy. The Williamson ether synthesis is a standard method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl bromide).

Silylation: Silyl (B83357) ethers are frequently used as protecting groups for alcohols due to their ease of formation and removal under specific conditions. The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

Table 1: Representative Derivatization Reactions of a Secondary Alcohol

| Reaction Type | Reagent(s) | Base/Catalyst | Typical Solvent | Derivative Formed |

| Esterification | Acetic Anhydride | Pyridine | Dichloromethane | Acetate Ester |

| Etherification | Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Benzyl Ether |

| Silylation | TBDMSCl | Imidazole | Dimethylformamide (DMF) | TBDMS Ether |

Reactions Involving the Thiazole (B1198619) Heterocycle of this compound

The thiazole ring is an aromatic heterocycle with distinct regions of reactivity. The electron distribution in the ring makes the C5 position susceptible to electrophilic attack, while the proton at C2 is known to be the most acidic. pharmaguideline.com However, in this compound, the C2 position is substituted, directing reactivity towards other sites on the ring.

Electrophilic Aromatic Substitution: The C5 position of the thiazole ring is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com Reactions such as halogenation can be carried out on 2-substituted thiazoles. For instance, bromination can be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom at the C5 position, yielding 5-bromo-2-(3-hydroxybutan-2-yl)thiazole.

N-Alkylation: The lone pair of electrons on the nitrogen atom at position 3 (N3) makes it nucleophilic and basic. pharmaguideline.comresearchgate.net Reaction with alkyl halides, such as methyl iodide, leads to the formation of a quaternary thiazolium salt. researchgate.net This transformation alters the electronic properties of the ring, making it more electron-deficient and increasing the acidity of the remaining ring protons.

Table 2: Predicted Reactivity of the Thiazole Ring in this compound

| Reaction Type | Reagent | Position of Reaction | Expected Product |

| Electrophilic Substitution | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-3-(thiazol-2-yl)butan-2-ol |

| N-Alkylation | Methyl Iodide (CH₃I) | N3 | 2-(3-Hydroxybutan-2-yl)-3-methylthiazolium iodide |

Stereospecific and Stereoselective Reactions Utilizing this compound as a Chiral Substrate

The presence of a chiral center in this compound allows it to be used as a substrate in reactions where its inherent stereochemistry directs the formation of new stereocenters. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

Diastereoselective Reactions: When a new stereocenter is created in a molecule that is already chiral, the two possible diastereomeric products are often formed in unequal amounts. The existing stereocenter of this compound can influence the facial selectivity of reactions at nearby functional groups. For example, if the butanol side chain were modified to contain a prochiral ketone, reduction of this ketone would likely proceed with a diastereomeric preference, dictated by the stereochemistry of the hydroxyl-bearing carbon. According to Cram's rule, the incoming nucleophile would preferentially attack from the less sterically hindered face, leading to one diastereomer as the major product.

Use as a Chiral Ligand: Chiral molecules containing heteroatoms, such as the nitrogen and sulfur in the thiazole ring and the oxygen of the hydroxyl group, can act as ligands for metal catalysts. Chiral thiazoline-based ligands have been successfully employed in various asymmetric catalytic reactions, including palladium-catalyzed allylic substitutions and Friedel-Crafts alkylations. acs.orgnih.gov Enantiopure this compound could potentially serve as a chiral ligand, where the metal center coordinates to the thiazole nitrogen and the hydroxyl oxygen, creating a chiral environment that induces enantioselectivity in a catalyzed reaction.

Table 3: Hypothetical Diastereoselective Reduction Directed by the Chiral Center

| Substrate | Reducing Agent | Predicted Major Diastereomer | Predicted Minor Diastereomer |

| (S)-4-(Thiazol-2-yl)pentan-3-one | Sodium Borohydride (NaBH₄) | (2S,3S)-3-(Thiazol-2-yl)butan-2-ol | (2R,3S)-3-(Thiazol-2-yl)butan-2-ol |

Mechanistic Investigations of Novel Transformations for Thiazolyl-Substituted Alcohols

Understanding the reaction mechanisms of thiazolyl-substituted alcohols is essential for optimizing existing transformations and developing new synthetic methods. Mechanistic studies often involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the pathways of bond formation and cleavage.

Mechanism of Alcohol Oxidation: The oxidation of secondary alcohols to ketones is a common and important transformation. Copper-catalyzed aerobic oxidation, often in the presence of a nitroxyl (B88944) radical like TEMPO, is a widely studied method. The mechanism is believed to involve the formation of a copper(II)-alkoxide intermediate. nih.gov A key step is the hydrogen atom transfer from the alcohol's α-carbon to a coordinated nitroxyl species, which is energetically more favorable than a bimolecular pathway. nih.gov This process generates the ketone product and a reduced hydroxylamine (B1172632) species, which is then re-oxidized by O₂, regenerating the active catalyst and completing the catalytic cycle. Density functional theory (DFT) calculations have been instrumental in distinguishing between various proposed pathways for this type of reaction. nih.govmdpi.com

Mechanism of Thiazole-Ring Functionalization: The functionalization of the thiazole ring often proceeds through intermediates that activate the heterocycle. For example, direct C-H arylation at the 2-position of thiazole can be achieved with palladium/copper catalyst systems. nih.gov For a 2-substituted thiazole like this compound, functionalization at other positions, such as C5, would follow the classical electrophilic aromatic substitution mechanism. This involves the formation of a positively charged intermediate (a sigma complex or arenium ion), where the electrophile has added to the C5 carbon. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Subsequent deprotonation by a weak base restores the aromaticity of the thiazole ring, yielding the final substituted product.

Role of 3 Thiazol 2 Yl Butan 2 Ol As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The thiazole (B1198619) ring is a prominent scaffold in numerous biologically active compounds and functional materials. nih.gov The acidic proton at the C-2 position of the thiazole ring makes it highly reactive and a key synthon for generating a variety of new chemical entities. mdpi.com Consequently, 3-(Thiazol-2-yl)butan-2-ol serves as an excellent starting material for the construction of more complex heterocyclic systems.

The inherent reactivity of the thiazole moiety allows for its incorporation into larger, fused heterocyclic structures. mdpi.com For instance, the thiazole ring can be a component in the synthesis of thiazolidinones and benzothiazoles, which have shown activity against various cancer cell lines. researchgate.net Furthermore, the butanol portion of the molecule offers additional sites for chemical modification, enabling the creation of a diverse library of heterocyclic compounds. The hydroxyl group can be oxidized to a ketone or converted into other functional groups, providing a handle for further synthetic transformations.

The strategic combination of the thiazole ring and the functionalized butanol chain in this compound makes it a powerful precursor for developing novel heterocyclic frameworks with potential applications in drug discovery and materials science. nih.govnih.gov

Ligand Design and Application in Asymmetric Catalysis Based on the Thiazolyl Butanol Scaffold

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govacs.org The structure of this compound, containing a chiral center and a coordinating thiazole nitrogen atom, makes it an attractive scaffold for the design of novel chiral ligands.

While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands which can sometimes offer superior enantiocontrol. nih.gov The thiazolyl butanol scaffold provides a basis for creating such non-symmetrical ligands. The thiazole nitrogen can coordinate to a metal center, while the hydroxyl group can be derivatized to introduce other coordinating groups, such as phosphines or amines, leading to P,N or N,N-type ligands. nih.govresearchgate.net

The design of these ligands can be further refined through computational modeling and high-throughput screening to optimize their performance in specific catalytic reactions. acs.orgresearchgate.net The modular nature of the thiazolyl butanol scaffold allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligand, which is essential for achieving high enantioselectivity in catalytic transformations. researchgate.net The exploration of new chiral scaffolds, like that provided by this compound, is critical for expanding the toolbox of catalysts available for a wide range of chemical reactions. researchgate.net

Intermediate in the Construction of Advanced Organic Molecules and Analogues

The structural features of this compound make it a key intermediate in the multi-step synthesis of complex organic molecules. Its utility is exemplified in the synthesis of potent antifungal agents and other biologically active compounds. acs.orggoogle.com

For example, a structurally related compound, (2R,3R)-3-[4-(4-Cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a key intermediate in the synthesis of the antifungal drug Ravuconazole. acs.org The synthesis of such complex molecules often involves the coupling of multiple building blocks, and the thiazole-butanol moiety serves as a central scaffold to which other fragments are attached.

The butanol side chain provides a reactive handle for introducing other functionalities or for coupling with other synthetic intermediates. For instance, the hydroxyl group can be activated and displaced in nucleophilic substitution reactions to build more complex carbon skeletons. This versatility allows chemists to construct a wide range of analogues of a target molecule for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Potential Applications in Advanced Materials Science (e.g., functional polymers, sensors)

The unique chemical and physical properties imparted by the thiazole ring suggest potential applications for this compound and its derivatives in the field of advanced materials science. Thiazole-containing compounds have been investigated for their use in developing high-performance polymers with enhanced thermal stability and mechanical properties.

The incorporation of the this compound moiety into a polymer backbone could introduce specific functionalities. The thiazole ring can participate in π-π stacking interactions and coordinate with metal ions, which could be exploited in the design of functional polymers for applications such as sensors or conductive materials.

Furthermore, the hydroxyl group of the butanol side chain provides a reactive site for polymerization or for grafting onto other polymer chains. This allows for the creation of copolymers with tailored properties. While research in this area is still emerging, the structural characteristics of this compound suggest it is a promising candidate for the development of novel functional materials with a wide range of potential applications.

Biological Activity and Mechanistic Insights of 3 Thiazol 2 Yl Butan 2 Ol in Vitro Studies Only

Investigation of Specific Enzyme Inhibition Mechanisms by 3-(Thiazol-2-yl)butan-2-ol

The structural framework of this compound suggests a potential for this compound to act as an enzyme inhibitor, a characteristic common to many thiazole (B1198619) derivatives. The thiazole ring is a versatile pharmacophore known to interact with various enzymes, leading to either activation or inhibition of biochemical pathways.

One of the most well-documented enzymatic targets for thiazole-containing compounds, particularly in the context of antifungal activity, is lanosterol (B1674476) 14α-demethylase (CYP51) . This cytochrome P450 enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. For instance, Ravuconazole, an antifungal agent, features a complex thiazole-butanol structure and functions by inhibiting this key enzyme. Molecular docking studies of other thiazolyl-triazole Schiff bases have shown favorable binding interactions within the active site of lanosterol 14α-demethylase, further supporting this mechanism. mdpi.com

Beyond antifungal targets, thiazole derivatives have been investigated as inhibitors of other enzyme classes. A patent for (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide (B126) derivatives highlights their potential as beta-secretase (BACE1) inhibitors , which are targets in Alzheimer's disease research. google.com Additionally, some thiazole derivatives have shown inhibitory activity against protein kinases such as Pim-1 kinase, which is implicated in cancer, as well as VEGFR-2, EGFR, HER2, and CDK2. frontiersin.orgmdpi.comacs.org The mechanism often involves competitive or non-competitive binding to the enzyme's active site, blocking substrate access. evitachem.com

Some thiazole-containing compounds are also known to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. evitachem.com Furthermore, studies on benzbromarone, which can inhibit multiple CYP isozymes like CYP3A4, CYP2D6, and CYP2E1, suggest that the inhibitory action of some amphipathic molecules might be due to non-specific interfacial catalytic mechanisms rather than direct active-site binding. plos.org

Receptor Binding Profiling of this compound and its Analogues in Cellular or Acellular Systems

The ability of thiazole-containing molecules to interact with biological receptors is a key aspect of their pharmacological profile. Depending on their structure, these compounds can act as agonists or antagonists, thereby modulating cellular signaling.

Research into substituted thiazoles has revealed significant binding affinity for serotonin (B10506) receptors , particularly the 5-HT6 receptor, which is a target for cognitive enhancement in conditions like Alzheimer's disease. jocpr.comresearchgate.net In vitro radioligand binding assays using cryopreserved membranes expressing target receptors have confirmed that certain thiazole derivatives exhibit high affinity for 5-HT6 receptors, with some also showing activity as partial agonists at dopamine (B1211576) D2 receptors. jocpr.comresearchgate.net

Furthermore, studies on benzothiazole (B30560) derivatives have demonstrated binding to the 5-HT1A receptor and the serotonin transporter (SERT), which are important targets for antidepressant drugs. nih.gov The sigma-2 (σ2) receptor, identified as the transmembrane protein TMEM97, is another potential target. upenn.edu A screening of various compounds revealed that a derivative featuring a butan-2-yl moiety, specifically 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, showed excellent binding affinity and selectivity for σ2 receptors. upenn.edu

The structural similarity of this compound to these active analogues suggests it could potentially interact with neurotransmitter receptors. smolecule.com Molecular docking studies are often employed to predict and understand the binding affinity and mode of interaction between a ligand and its receptor target. smolecule.com

Cellular Pathway Modulation by this compound in Model Biological Systems (e.g., specific cell lines)

Thiazole derivatives have been shown to modulate a variety of cellular pathways, particularly those involved in cell proliferation, survival, and death. A primary mechanism through which many thiazole compounds exert cytotoxic effects against cancer cells is the induction of apoptosis , or programmed cell death.

In vitro studies on various cancer cell lines, including colorectal adenocarcinoma (HT-29), leukemia (HL-60), and breast cancer (MCF-7), have demonstrated that thiazole derivatives can trigger apoptosis. mdpi.comscielo.br The induction of apoptosis is often confirmed by methods such as flow cytometry using Annexin V/propidium iodide staining, which identifies apoptotic cells. frontiersin.orgresearchgate.net Mechanistically, this can involve the activation of both intrinsic and extrinsic apoptotic pathways. mdpi.com Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase cascades (caspase-3, -8, -9). mdpi.comresearchgate.net

For example, certain bis-thiazole derivatives were found to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic gene Bcl-2, indicating a mitochondrial-dependent apoptotic pathway. frontiersin.org Some thiazole analogues have also been observed to induce cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from proliferating. mdpi.commdpi.com

Beyond apoptosis, thiazole compounds may influence other cellular processes. Some derivatives are believed to interact with nucleic acids, potentially by intercalating with DNA, which can affect replication and transcription processes. Another modulated pathway is the Sphingosine 1-phosphate (S1P) signaling pathway, which plays a role in cancer cell growth, tumorigenesis, and chemoresistance. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogues. For thiazole derivatives, SAR studies have revealed several key structural features that determine their efficacy.

The nature and position of substituents on the thiazole ring and any associated aromatic rings are critical. For antifungal activity, the most potent azole compounds typically have two or three aromatic rings, with at least one being substituted with a halogen like fluorine or chlorine. slideshare.net Specifically, 2,4-disubstitution on a phenyl ring attached to the azole is often favorable. slideshare.net The introduction of fluorine atoms has been associated with improved bioactivity.

In the context of antimicrobial activity, SAR analyses have highlighted the importance of specific substitutions. For instance, in one series of thiazole-pyridazinone hybrids, electron-withdrawing groups (e.g., Cl, Br, F) on an attached phenyl ring resulted in higher anticonvulsant activity. mdpi.com In another study of thiazole-quinolinium derivatives, an electron-withdrawing bromine group at the para-position of a phenyl ring was found to be essential for antimicrobial activity. mdpi.com Conversely, for some anticancer thiazole derivatives, the presence of an electron-donating methyl group on the phenyl ring increased cytotoxic activity. mdpi.com

The side chain attached to the thiazole ring also plays a significant role. For a series of 1-azolyl-2-butanol derivatives, thiazole and thiophene (B33073) carboxamides with a substituted phenyl ring and a small alkyl group were found to be best for activity against filamentous fungi. acs.org The data suggests that a combination of hydrophobic fragments and specific electronic properties are necessary for potent biological activity. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Thiazole Derivatives

| Structural Modification | Observed Effect on Activity | Biological Context | Reference(s) |

|---|---|---|---|

| Halogen (F, Cl) substitution on phenyl ring | Increased potency | Antifungal | slideshare.net |

| Electron-withdrawing groups (Br, Cl, F) | Enhanced activity | Antimicrobial, Anticonvulsant | mdpi.com |

| Electron-donating groups (e.g., methyl) | Increased activity | Anticancer | mdpi.com |

| Thiazole/Thiophene carboxamide side chain | Improved activity | Antifungal (filamentous) | acs.org |

Mechanistic Characterization of Antimicrobial and Antifungal Activity in vitro

The antimicrobial and antifungal activities of thiazole derivatives are attributed to several distinct mechanisms of action, primarily targeting essential cellular structures and pathways in microorganisms.

The most prominent antifungal mechanism for azole compounds, including those containing a thiazole moiety, is the inhibition of ergosterol biosynthesis . These compounds target and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is vital for converting lanosterol to ergosterol, a crucial component for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane function, increases permeability, and ultimately leads to cell death.

For antibacterial activity, a different set of targets is involved. One proposed mechanism is the inhibition of bacterial cell division . This can be achieved by disrupting the function of the FtsZ protein, a homolog of eukaryotic tubulin. rsc.org Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, which disrupts the dynamic formation of the Z-ring, a structure essential for bacterial cytokinesis. rsc.org Molecular docking studies have also predicted that some thiazole derivatives may act by inhibiting the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com

Another general mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, allows them to permeate and embed within the bacterial cell membrane. mdpi.com This insertion can lead to the leakage of cytoplasmic contents, disruption of physiological processes, and eventual cell death through apoptosis-like mechanisms. mdpi.com Additionally, some sulfonamide-based thiazoles, like sulfathiazole, act as antimetabolites by inhibiting dihydropteroate synthase, an enzyme required for the synthesis of folic acid, which is essential for bacterial growth. evitachem.comjchemrev.com

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Analogues

| Compound/Derivative Class | Target Organism(s) | Activity (MIC/MBC/MFC) | Putative Mechanism | Reference(s) |

|---|---|---|---|---|

| Thiazole-Quinolinium Derivatives | S. aureus (incl. MRSA), E. coli | MIC: 1–32 µg/mL | Disruption of FtsZ protein function | rsc.org |

| Heteroaryl Thiazole Derivatives | E. coli, S. Typhimurium | MIC: 0.23–0.7 mg/mL | Inhibition of E. coli MurB enzyme | mdpi.com |

| Thiazole-1,3,5-triazines | C. albicans, C. glabrata | MIC lower than fluconazole | Not specified | nih.gov |

| Quinine-Triazole with Thiazole | C. albicans, A. niger | MIC: 112.7–121.3 µM/mL | Not specified | benthamdirect.com |

Advanced Research on Analogues and Derivatives of 3 Thiazol 2 Yl Butan 2 Ol

Synthesis and Stereochemical Analysis of Related Thiazolyl Butanol Isomers and Homologues

The structural complexity of 3-(thiazol-2-yl)butan-2-ol arises from the presence of two stereogenic centers at positions 2 and 3 of the butanol chain. This gives rise to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. utexas.eduwikipedia.org

The synthesis of these specific isomers and their homologues—compounds with different alkyl chain lengths—requires stereoselective methods. Common synthetic strategies often involve two main approaches:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, chiral hydroxybutanoates can be used to build the butanol backbone with a predefined stereochemistry. The thiazole (B1198619) ring can then be introduced, for example, by converting a functional group on the chiral precursor into the heterocyclic system.

Asymmetric Synthesis: This involves creating the chiral centers during the reaction sequence. An example is the asymmetric reduction of a prochiral ketone, such as 3-(thiazol-2-yl)butan-2-one, using chiral reducing agents (e.g., those based on boranes or transition metal catalysts with chiral ligands) to selectively produce one or more of the alcohol stereoisomers.

A general synthetic route may begin with the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide to form the thiazole ring. researchgate.netbepls.com The side chains can then be modified to achieve the desired butanol structure. Williamson ether synthesis has also been employed in the synthesis of related butanol derivatives to construct parts of the carbon skeleton. jlu.edu.cn

The stereochemical analysis of the resulting isomers is crucial for confirming the success of the synthesis. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): This method is used to separate and quantify the different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral shift reagents can induce chemical shift differences, allowing for their distinction and the determination of enantiomeric excess.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound, which is a characteristic physical property for enantiomers.

| Isomer Type | Example Structure | Key Synthetic Challenge | Primary Analytical Technique |

| Enantiomers | (2R,3R)- and (2S,3S)-3-(Thiazol-2-yl)butan-2-ol | Achieving high enantioselectivity to produce one enantiomer over the other. | Chiral HPLC, Polarimetry |

| Diastereomers | (2R,3R)- and (2R,3S)-3-(Thiazol-2-yl)butan-2-ol | Controlling the relative stereochemistry at two adjacent chiral centers. | NMR Spectroscopy, Standard Chromatography |

| Homologues | 3-(Thiazol-2-yl)pentan-2-ol | Sourcing appropriate starting materials for the longer alkyl chain. | Mass Spectrometry, NMR Spectroscopy |

| Positional Isomers | 4-(Thiazol-2-yl)butan-2-ol | Regioselective synthesis to attach the thiazole ring at the correct position. | NMR Spectroscopy |

Comparative Study of Reactivity Profiles among this compound Analogues

The reactivity of this compound analogues is primarily governed by the secondary alcohol group and the thiazole ring. Comparative studies focus on how structural variations affect the behavior of these functional groups.

Reactivity of the Secondary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone, 3-(thiazol-2-yl)butan-2-one. The rate of this reaction can be influenced by steric hindrance around the alcohol. For example, homologues with bulkier alkyl groups (e.g., replacing the methyl group at C4 with an ethyl or isopropyl group) may exhibit slower oxidation rates. The electronic nature of substituents on the thiazole ring can also play a role; electron-withdrawing groups on the ring may slightly increase the acidity of the alcohol proton, potentially affecting its reactivity in base-catalyzed reactions.

Reactivity of the Thiazole Ring: The thiazole ring is an electron-rich aromatic system. Its reactivity in, for instance, electrophilic aromatic substitution is sensitive to the nature of its substituents. Analogues with electron-donating groups (e.g., methyl or amino groups) on the thiazole ring will be more activated towards electrophiles compared to those with electron-withdrawing groups (e.g., nitro or cyano groups). The position of substitution on the thiazole ring is also directed by existing substituents. Theoretical studies on thiazole derivatives have shown that properties like the HOMO-LUMO energy gap can be correlated with reactivity; a smaller gap often implies higher reactivity. asianpubs.org

| Analogue | Structural Modification | Effect on Alcohol Reactivity (Oxidation) | Effect on Thiazole Ring Reactivity (Electrophilic Substitution) |

| Homologue (e.g., pentanol) | Longer alkyl chain | Minor decrease due to steric effects | Negligible |

| Derivative (4-Methylthiazole) | Electron-donating group on ring | Negligible | Increased reactivity |

| Derivative (4-Nitrothiazole) | Electron-withdrawing group on ring | Negligible | Decreased reactivity |

| Isomer (positional) | Thiazole at C4 of butanol | Similar to parent compound | Similar to parent compound |

Structure-Property/Activity Relationships Across a Series of Thiazolyl Butanol Derivatives (excluding clinical properties)

Structure-Property/Activity Relationship (SPAR/SAR) studies aim to correlate the chemical structure of a molecule with its physical properties and non-clinical activities. For thiazolyl butanol derivatives, these studies provide a framework for understanding how targeted structural changes can tune specific characteristics. eurekaselect.com

Structure-Property Relationships: Physical properties such as boiling point, melting point, and solubility are directly linked to molecular structure.

Boiling Point: Increasing the length of the alkyl chain in homologues generally leads to a higher boiling point due to increased van der Waals forces.

Solubility: The parent compound has moderate polarity due to the hydroxyl group and the nitrogen and sulfur heteroatoms. Its solubility in water is limited but is good in organic solvents. wikipedia.org Introducing polar substituents (e.g., -OH, -NH2) on the thiazole ring would be expected to increase water solubility, whereas adding nonpolar, lipophilic groups (e.g., long alkyl chains, phenyl groups) would decrease it.

Electronic Properties: The electronic nature of the molecule can be modified by adding substituents to the thiazole ring. Quantum chemistry calculations on various thiazole derivatives show that substituents significantly alter properties like the dipole moment and the HOMO-LUMO energy gap, which in turn affects intermolecular interactions and reactivity. asianpubs.org

Structure-Activity Relationships (Non-Clinical): In a non-clinical context, "activity" can refer to performance in areas such as enzyme inhibition, receptor binding, or catalytic efficiency. Studies on related thiazole derivatives have shown that specific structural features are essential for certain activities. For example, in a series of thiazolyl resorcinols that inhibit the enzyme tyrosinase, both the thiazole ring and the resorcinol moiety were found to be crucial for activity. nih.govresearchgate.net The nature of substituents on the thiazole's amino group was found to modulate the inhibitory potency, with a clear preference for smaller groups. nih.gov

For this compound derivatives, a hypothetical SAR study against an enzyme might reveal that:

Stereochemistry is critical: The specific (R,R) or (S,S) configuration of the butanol side chain may be essential for fitting into the enzyme's active site, while the diastereomers may be significantly less active or inactive.

The hydroxyl group is a key interaction point: This group could act as a hydrogen bond donor or acceptor, and its removal or esterification would likely abolish activity.

Substituents on the thiazole ring modulate potency: Small, hydrophobic substituents at the 4-position of the thiazole ring might interact favorably with a hydrophobic pocket in the enzyme, thereby increasing binding affinity and inhibitory activity. Conversely, bulky or charged groups could cause steric clashes or unfavorable electrostatic interactions, reducing activity.

| Derivative Modification | Predicted Effect on LogP (Lipophilicity) | Hypothetical Non-Clinical Activity (e.g., Enzyme Inhibition) | Rationale |

| Lengthen alkyl chain (homologue) | Increase | Decrease | Increased lipophilicity may not be optimal for binding; steric hindrance. |

| Add methyl group to thiazole ring | Increase | Increase | Fills a small hydrophobic pocket in the hypothetical active site. |

| Add hydroxyl group to thiazole ring | Decrease | No change or decrease | Increased polarity may be unfavorable for binding unless a specific H-bond can be formed. |

| Change stereochemistry (diastereomer) | No change | Significant decrease | Incorrect orientation of key functional groups (e.g., -OH) for binding. |

Future Perspectives and Emerging Research Directions for 3 Thiazol 2 Yl Butan 2 Ol

Exploration of Untapped Synthetic Methodologies for Enantiopure 3-(Thiazol-2-yl)butan-2-ol

The presence of two stereocenters in this compound means it can exist as four distinct stereoisomers. The development of synthetic routes that provide access to a single, enantiomerically pure isomer is a significant challenge but is crucial for evaluating its specific properties in chiral applications. ethz.ch Future research should focus on moving beyond classical synthetic methods to embrace modern asymmetric strategies.

Key research avenues include:

Asymmetric Reduction: A primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 3-(thiazol-2-yl)butan-2-one. This can be pursued using well-established catalytic systems, such as Noyori's ruthenium-based catalysts or Corey-Bakshi-Shibata (CBS) catalysts, which are known for their high enantioselectivity in converting ketones to chiral secondary alcohols.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative. The kinetic resolution of racemic this compound using lipases, which selectively acylate one enantiomer, is a promising approach. mdpi.com To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) protocols could be developed. mdpi.com A DKR process combines the enantioselective enzymatic acylation with an in-situ racemization of the slower-reacting alcohol enantiomer, potentially affording a single enantiomer in near-quantitative yield. mdpi.com

Substrate-Controlled Synthesis: An alternative approach involves using chiral starting materials ("chiral pool" synthesis) or employing chiral auxiliaries to direct the stereochemical outcome of the reaction that forms the butanol backbone. ethz.ch

Table 1: Comparison of Potential Enantioselective Synthetic Strategies

| Methodology | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst. | High enantiomeric excess (ee), well-established catalysts. | Synthesis of ketone precursor required; catalyst cost and sensitivity. |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer from a racemic mixture using a lipase. | High enantioselectivity, mild and green conditions. | Maximum 50% theoretical yield; separation of product and unreacted enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. | Theoretical yield up to 100%; high enantioselectivity. mdpi.com | Requires a compatible racemization catalyst that does not deactivate the enzyme. mdpi.com |

Novel Applications of this compound in Advanced Catalysis and Materials Science

The unique structural features of this compound—a chiral backbone, a hydroxyl group, and a heteroaromatic thiazole (B1198619) ring containing both nitrogen and sulfur—make it a highly attractive candidate for applications in asymmetric catalysis and advanced materials.

Advanced Catalysis: Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The combination of nitrogen, sulfur, and oxygen atoms in this compound provides multiple potential coordination sites for metal centers. Thiazoline-based ligands have already demonstrated success in a range of reactions, including palladium-catalyzed allylic substitutions and Diels-Alder reactions. nih.gov Future work should explore the synthesis of metal complexes using this compound as a ligand. Its potential as a bidentate (N,O) or even tridentate (N,S,O) ligand could offer unique stereochemical control in reactions such as asymmetric hydrogenations, alkylations, and cycloadditions. nih.gov

Materials Science: Thiazole and its fused derivatives are increasingly being incorporated into polymers for applications in materials science, such as in polymer solar cells. researchgate.net The thiazole ring's aromaticity and electron-rich nature can impart desirable electronic and optical properties. The hydroxyl group in this compound provides a reactive handle for its incorporation into polymer chains, for instance, in the formation of polyesters or polyurethanes. Introducing this chiral, heterocyclic moiety as either a monomer or a pendant group could lead to novel polymers with tailored properties, such as chiroptical activity, enhanced thermal stability, or specific semiconducting characteristics.

Table 2: Potential Applications in Catalysis and Materials Science

| Field | Potential Role of this compound | Key Structural Features | Examples of Target Applications |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligand | Chiral backbone; N, S, O coordination sites. | Asymmetric hydrogenation, allylic alkylation, Michael addition. nih.govresearchgate.net |

| Materials Science | Functional Monomer or Additive | Thiazole ring (electronic properties); hydroxyl group (polymerization). | Chiral polymers, organic semiconductors, functional coatings. researchgate.net |

Deepening Mechanistic Understanding of Biological Interactions through Integrated Experimental and Computational Approaches

Thiazole derivatives are known to possess a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific biological potential of this compound is currently unknown and warrants a systematic investigation using a combination of experimental and computational methods.

Integrated Research Workflow:

Experimental Screening: The initial step involves screening the synthesized enantiopure isomers of this compound for biological activity. In vitro cytotoxic assays against various human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) can identify potential antiproliferative effects. mdpi.com Simultaneously, antimicrobial screening against pathogenic bacteria (e.g., Staphylococcus aureus) and fungi will establish its potential as an anti-infective agent. mdpi.com

Computational Prediction and Analysis: Molecular docking is a powerful computational tool to predict how a molecule binds to a specific protein target. plos.org Based on the known mechanisms of other thiazole-based drugs, potential targets for this compound could include tubulin, DNA gyrase, or various protein kinases. acs.orgresearchgate.net Docking studies can predict binding affinities and identify key interactions (e.g., hydrogen bonds, π-π stacking) within the protein's active site. rsc.org

Mechanistic Validation: Following promising results from screening and docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted protein-ligand complexes over time. plos.org These computational insights can then guide further experimental work, such as enzyme inhibition assays, to validate the predicted mechanism of action.

This integrated approach allows for a more efficient and targeted exploration of the compound's therapeutic potential, saving time and resources compared to purely experimental workflows. researchgate.net

Table 3: Integrated Workflow for Biological Evaluation

| Step | Method | Objective | Example Targets / Assays |

|---|---|---|---|

| 1. Experimental Screening | In vitro assays | Identify primary biological activity. | Cytotoxicity (MTT assay) against MCF-7, HepG2; Antimicrobial (MIC determination). mdpi.commdpi.com |

| 2. Computational Prediction | Molecular Docking | Predict binding modes and affinity to protein targets. | Tubulin, DNA gyrase, VEGFR-2 kinase. mdpi.comacs.org |

| 3. Mechanistic Analysis | Molecular Dynamics (MD) Simulations & Enzyme Assays | Assess stability of protein-ligand complex and validate mechanism. | Simulating complex stability; in vitro tubulin polymerization inhibition assay. plos.orgacs.org |

Addressing Remaining Research Gaps and Challenges in Thiazolyl Alcohol Chemistry

Despite the promising outlook, significant research gaps and challenges remain in the study of this compound and related thiazolyl alcohols. Addressing these will be critical for future development.

Stereocontrolled Synthesis: The foremost challenge is the development of a robust, scalable, and cost-effective synthesis that provides access to all four stereoisomers in high purity. Many asymmetric reactions are sensitive and may not be suitable for large-scale production. ethz.ch

Structure-Activity Relationship (SAR): A significant knowledge gap exists regarding how the specific stereochemistry of the two chiral centers influences biological activity or catalytic efficiency. A comprehensive SAR study comparing the four isomers is essential but requires a reliable synthetic supply of each.

Broad-Spectrum Screening: The potential applications discussed are largely predictive. There is a need for broad, systematic screening of this molecule in diverse catalytic systems and for various material properties to uncover its most promising functions.